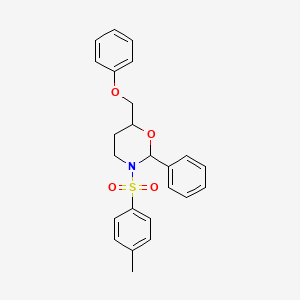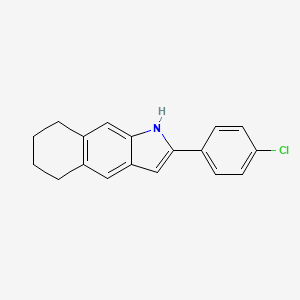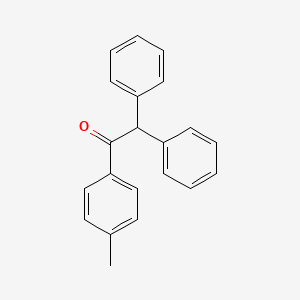![molecular formula C17H12O B14667775 1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one CAS No. 37913-11-4](/img/structure/B14667775.png)
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is a polycyclic aromatic ketone with the molecular formula C29H20O. This compound is known for its unique structure, which includes a cyclopenta-fused phenanthrene ring system. It is also referred to as 1,3-diphenylcyclopenta[l]phenanthren-2-one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the cyclopenta-fused ring system .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-cyclopenta[l]phenanthren-2-one
- 2,3-Dihydro-1H-cyclopenta[c]phenanthren-1-one
- 3-Hydroxy-13-methyl-hexahydro-cyclopenta[a]phenanthren-17-one .
Uniqueness
1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is unique due to its specific cyclopenta-fused phenanthrene structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
37913-11-4 |
|---|---|
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1,3-dihydrocyclopenta[l]phenanthren-2-one |
InChI |
InChI=1S/C17H12O/c18-11-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17(16)10-11/h1-8H,9-10H2 |
InChI-Schlüssel |
AWDMMAQKTSAXCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC2=C1C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


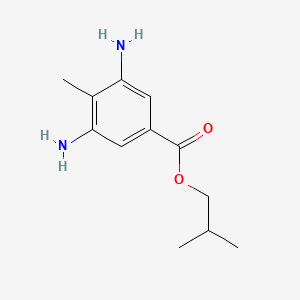
![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)

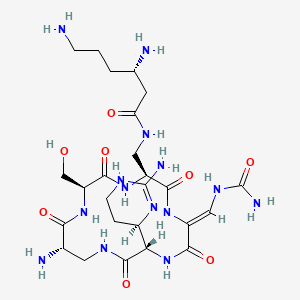
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)
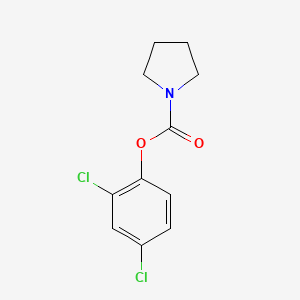
phosphanium bromide](/img/structure/B14667760.png)

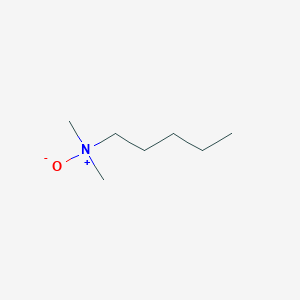
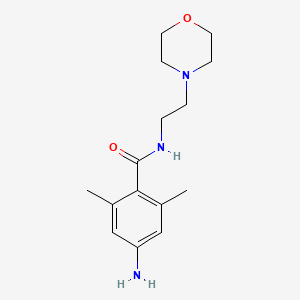
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
